![molecular formula C18H15Cl4N3O4 B588259 3,4-Dichloro Miconazole Nitrate CAS No. 27220-35-5](/img/structure/B588259.png)
3,4-Dichloro Miconazole Nitrate
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Overview
Description
3,4-Dichloro Miconazole Nitrate is a variant of Miconazole Nitrate . Miconazole Nitrate is an antifungal agent that is used to treat various types of fungal infections . It is used in the form of vaginal suppositories for the local treatment of vulvovaginal candidiasis .
Molecular Structure Analysis
The molecular formula of 3,4-Dichloro Miconazole Nitrate is C18 H14 Cl4 N2 O . H N O3 and its molecular weight is 479.14 .Scientific Research Applications
Antifungal Applications
Miconazole Nitrate (MCNR) is widely used as an antifungal drug to treat superficial infections . It’s particularly effective against Candida albicans, a common cause of fungal infections .
Transethosomal Gel Formulation
Researchers have developed a MCNR-loaded transethosomal gel (MNTG) to enhance the antifungal effectiveness of MCNR . In an in vivo rat model, MNTG demonstrated greater antifungal activity and skin restoration compared to miconazole nitrate gel (MNG) and marketed Daktarin® cream .
Histopathological and Hematological Studies
The safety profile and antifungal activity of MNTG were confirmed through histopathological and hematological studies . The treated group’s lymphocyte and white blood cells counts increased, but their eosinophil counts decreased .
Topical Application
Due to the adverse effects of MCNR when taken orally (such as nausea, vomiting, bloating, and abdominal discomfort), researchers have proposed a gel formulation for topical application . This bypasses the disadvantages of oral administration .
Surfactant Aided Micellar System
To improve the therapeutic activity of MCNR, a surfactant aided micellar system was dispersed within a miconazole nitrate gel formulation . The addition of antioxidants and surfactants resulted in a more promising effect in the release of miconazole nitrate .
Bilosomes Formulation
Another approach to improve the therapeutic efficacy of MCNR is the development of MN-loaded bilosomes (BSs) . This formulation aims to enhance the solubility of MCNR, which is a poorly water-soluble drug .
Mechanism of Action
Target of Action
3,4-Dichloro Miconazole Nitrate, also known as Miconazole EP impurity F, primarily targets the CYP450 14α-lanosterol demethylase enzyme . This enzyme plays a crucial role in the synthesis of ergosterol, a critical component of fungal cell membranes .
Mode of Action
The compound acts by inhibiting the CYP450 14α-lanosterol demethylase enzyme . This inhibition results in altered ergosterol production, leading to impaired cell membrane composition and permeability . The disruption in the cell membrane integrity leads to leakage of essential ions and molecules, thereby inhibiting the growth and reproduction of the fungi .
Biochemical Pathways
The primary biochemical pathway affected by 3,4-Dichloro Miconazole Nitrate is the ergosterol biosynthesis pathway . By inhibiting the CYP450 14α-lanosterol demethylase enzyme, the compound disrupts the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, which are toxic to the fungal cell and cause the death of the organism .
Result of Action
The result of the action of 3,4-Dichloro Miconazole Nitrate is the effective treatment of various fungal infections. By disrupting the fungal cell membrane, the compound causes the death of the fungal cells, thereby clearing the infection .
Safety and Hazards
properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(3,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-3-14(16(21)8-13)18(9-24-6-5-23-11-24)25-10-12-1-4-15(20)17(22)7-12;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRLQMTZCNGZQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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